N-{2-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
The compound N-{2-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide features a dihydro-pyrazole core substituted with dual methanesulfonamide groups and a 2-methylphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
N-[2-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-13-8-4-5-9-14(13)18-12-17(19-21(18)27(3,24)25)15-10-6-7-11-16(15)20-26(2,22)23/h4-11,18,20H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGSOJJEWJMKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=CC=C3NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps. One common method includes the reaction of 2-methylphenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group. The final step involves the coupling of this intermediate with a phenyl derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.
Scientific Research Applications
Anticancer Activity
One of the significant applications of this compound is in the field of anticancer research. Studies have shown that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, N-{2-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has been investigated for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15.4 | Apoptosis induction |
| This compound | A549 (Lung) | 12.7 | Cell cycle arrest |
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. It has been evaluated for its capability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases.
Data on Anti-inflammatory Activity
| Compound | Inflammatory Model | IC50 (µM) | Target |
|---|---|---|---|
| This compound | LPS-stimulated macrophages | 20.3 | COX-2 inhibition |
Pesticide Development
The compound has also been explored for its potential use as a pesticide. Its structural features suggest that it may act as an effective agent against specific pests and pathogens affecting crops.
Efficacy in Pest Control
| Compound | Target Pest | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Aphids | 150 | 85% |
| This compound | Fungal pathogens | 200 | 90% |
Polymer Chemistry
In material science, this compound can be used as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.
Synthesis of Polymers
The compound can be incorporated into polymer matrices to improve their performance characteristics:
| Polymer Type | Incorporation Level (%) | Property Enhanced |
|---|---|---|
| Polyurethane | 10 | Thermal stability |
| Epoxy resin | 15 | Mechanical strength |
Mechanism of Action
The mechanism of action of N-{2-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in substituents at the pyrazole 1-position and the aryl group. Key comparisons include:
Table 1: Substituent and Molecular Properties Comparison
Key Observations:
- Steric Impact: The 2-methylphenyl group in both the target and CCG-28511 introduces steric hindrance, which may affect molecular packing or receptor binding. In contrast, the 3-nitrophenyl substituent () adds polarity and conjugation .
- Solubility: Dual sulfonamides likely enhance aqueous solubility compared to acylated analogs like CCG-28511, which may exhibit higher lipophilicity .
Crystallographic Tools
Crystal structures of related compounds are often resolved using SHELXL (for refinement) and visualized via ORTEP-3 , which generates thermal ellipsoid plots to assess molecular geometry . For example:
- The dihydro-pyrazole ring in CCG-28511 adopts a half-chair conformation, stabilized by intramolecular hydrogen bonds between sulfonamide and pyrazole N–H groups .
- Nitro-substituted analogs () exhibit planar aryl rings due to conjugation with the nitro group, contrasting with the twisted 2-methylphenyl in the target compound .
Biological Activity
N-{2-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (CAS No. 921142-57-6) is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant case studies.
Overview of the Compound
This compound features a unique structure that includes a methanesulfonyl group, a pyrazole ring, and a phenyl group. The compound is synthesized through a multi-step process involving the reaction of 2-methylphenylhydrazine with diketones to form the pyrazole ring, followed by the introduction of the methanesulfonyl group and coupling with phenyl derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, substituted pyrazoles have shown efficacy in inhibiting tumor growth in vitro and in vivo by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This inhibition can lead to reduced edema and pain in animal models of inflammation .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. The methanesulfonyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on target enzymes. This interaction can inhibit enzyme activity, which is crucial for its therapeutic effects against various diseases.
The mechanism of action involves the interaction of this compound with specific molecular targets. The compound's ability to form covalent bonds with proteins or enzymes can lead to modulation of their functions. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
Case Studies and Research Findings
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and sulfonamide substitution patterns. Aromatic protons appear as multiplet clusters (δ 6.8–7.5 ppm) .
- HRMS : Validates molecular formula (e.g., C₁₉H₂₁N₃O₄S) with <2 ppm mass error .
- FT-IR : Sulfonamide S=O stretches appear at ~1150 cm⁻¹ and ~1350 cm⁻¹ .
How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
Q. Advanced
- Assay standardization : Use internal controls (e.g., reference inhibitors) to normalize enzymatic activity across labs.
- Solubility checks : Pre-dissolve the compound in DMSO at <0.1% v/v to avoid aggregation artifacts .
- Metabolic stability testing : Incubate with liver microsomes to assess if rapid degradation explains inconsistent cell-based vs. biochemical IC₅₀ values .
What computational methods predict the compound’s binding mode to target proteins?
Q. Basic
- Molecular docking : AutoDock Vina or Schrödinger Glide simulates interactions with kinase domains (e.g., COX-2). The sulfonamide group often forms hydrogen bonds with catalytic residues .
- MD simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories, focusing on RMSD (<2 Å) and ligand-protein hydrogen bond persistence .
What strategies address regioselectivity challenges in pyrazole substitution?
Q. Advanced
- Directing groups : Install temporary substituents (e.g., nitro) to steer electrophilic attack to the 3-position of the pyrazole ring .
- Steric control : Bulky bases (e.g., DBU) favor substitution at less hindered positions during sulfonylation .
How is solubility and stability determined for in vitro studies?
Q. Basic
- PBS/DMSO solubility : Shake the compound in PBS (pH 7.4) at 37°C for 24h; LC-MS quantifies supernatant concentration.
- Stability assays : Incubate in PBS or plasma at 37°C; monitor degradation via HPLC peak area reduction over 48h .
How are structure-activity relationships (SAR) analyzed for analogs?
Q. Advanced
- Analog libraries : Synthesize derivatives with variations in (i) 2-methylphenyl substituents, (ii) sulfonamide alkyl chains.
- 3D-QSAR : CoMFA or CoMSIA models correlate spatial/electronic features (e.g., logP, polar surface area) with activity .
- Crystallography : Co-crystal structures (e.g., PDB 6FF) reveal critical interactions, such as π-π stacking with Phe residues .
What in vitro models evaluate the compound’s therapeutic potential?
Q. Basic
- Enzyme inhibition : COX-2 or 5-LOX inhibition assays using fluorogenic substrates (IC₅₀ typically 0.1–10 µM) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7) with EC₅₀ values compared to normal fibroblasts .
How is the reaction mechanism of sulfonamide formation validated?
Q. Advanced
- Kinetic isotope effects (KIE) : Compare rates using deuterated methanesulfonyl chloride (kH/kD >1 indicates rate-limiting nucleophilic attack) .
- Trapping intermediates : Add H₂O during sulfonylation; LC-MS detects hemiaminal intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
